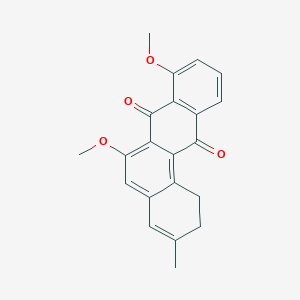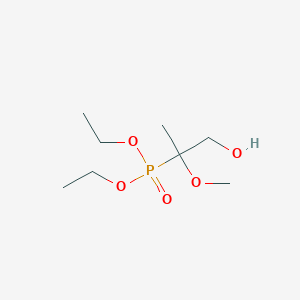
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate is a chemical compound with the molecular formula C7H17O4P. It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom and two ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alcohol under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the phosphorus atom, leading to the formation of the phosphonate ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction rate and yield. Palladium-catalyzed cross-coupling reactions, for example, have been employed to achieve efficient synthesis of phosphonate esters . Microwave irradiation is another technique used to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can inhibit enzyme activity or alter the function of receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the hydroxyl and methoxy groups.
Dimethyl methylphosphonate: Contains methyl groups instead of ethyl groups.
Diethyl cyanomethylphosphonate: Contains a cyanomethyl group instead of the hydroxyl and methoxy groups.
Uniqueness
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89964-94-3 |
|---|---|
Formule moléculaire |
C8H19O5P |
Poids moléculaire |
226.21 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-2-methoxypropan-1-ol |
InChI |
InChI=1S/C8H19O5P/c1-5-12-14(10,13-6-2)8(3,7-9)11-4/h9H,5-7H2,1-4H3 |
Clé InChI |
CDQQKSFHCVYURN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C)(CO)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


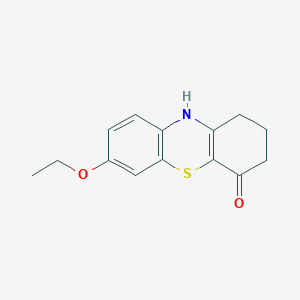
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
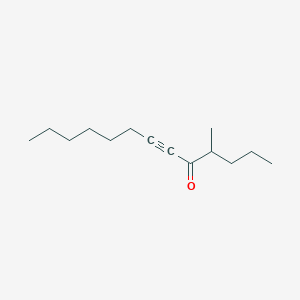
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)

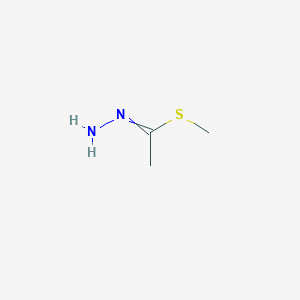
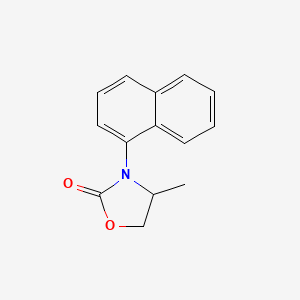
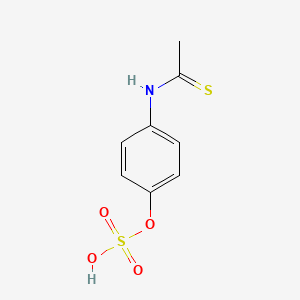
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)
